molecular formula C26H32N4O5 B2454309 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide CAS No. 921924-63-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide

Cat. No. B2454309
CAS RN: 921924-63-2
M. Wt: 480.565
InChI Key: NGFVKRZQLOVFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C26H32N4O5 and its molecular weight is 480.565. The purity is usually 95%.
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Scientific Research Applications

Molecular Modelling and Biological Activity

Research into bisnaphthalimide derivatives, including compounds with structural similarities to "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide", has shown growth-inhibitory properties against human carcinoma cells. Molecular modelling studies of these compounds indicate their potential as DNA topoisomerase II inhibitors, demonstrating significant cytotoxicity and ability to induce apoptosis in cancer cells through caspases activation (Filosa et al., 2009).

Antituberculosis and Cytotoxicity Studies

The synthesis of 3-heteroarylthioquinoline derivatives has been explored for their in vitro activity against Mycobacterium tuberculosis. Some derivatives exhibited significant activity against the tuberculosis bacteria without toxic effects on mammalian cell lines, highlighting their therapeutic potential (Chitra et al., 2011).

Anticancer Agents

Tetrahydroisoquinoline derivatives have been investigated for their anticancer properties. These compounds, including those structurally related to the specified chemical, have shown potent cytotoxicity against various cancer cell lines, further supporting the relevance of these molecular frameworks in the development of new anticancer drugs (Redda et al., 2010).

Metabolic Pathway Engineering

Efforts to reconstitute metabolic pathways for the synthesis of plant alkaloids in microorganisms have led to significant advances. For example, engineering Saccharomyces cerevisiae to produce benzylisoquinoline alkaloids demonstrates the potential of synthetic biology in producing complex natural compounds, which may include derivatives similar to the chemical (Fossati et al., 2014).

Neuroprotective Studies

Research into tetrahydroisoquinoline derivatives also touches on neuroprotection, particularly concerning Parkinson's disease. Endogenous compounds structurally related to the specified chemical have been explored for their neuroprotective effects, offering insights into potential treatments for neurodegenerative diseases (Kotake et al., 2005).

properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O5/c1-29-8-2-3-18-15-19(4-6-21(18)29)22(30-9-11-33-12-10-30)17-27-25(31)26(32)28-20-5-7-23-24(16-20)35-14-13-34-23/h4-7,15-16,22H,2-3,8-14,17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFVKRZQLOVFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4)N5CCOCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.